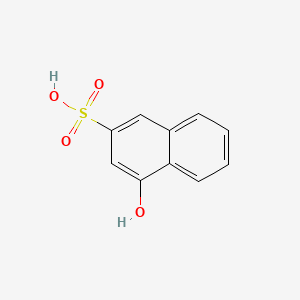

2-Naphthalenesulfonic acid, 4-hydroxy-

Description

2-Naphthalenesulfonic acid, 4-hydroxy- (CAS 116-63-2), is a naphthalene derivative featuring a hydroxyl (-OH) group at the 4-position and a sulfonic acid (-SO₃H) group at the 2-position. This compound exhibits amphoteric properties due to the acidic sulfonic acid group and the weakly acidic phenolic hydroxyl group. Its structure enables diverse reactivity, including salt formation, azo coupling, and chelation with metal ions.

Properties

CAS No. |

3771-14-0 |

|---|---|

Molecular Formula |

C10H8O4S |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6,11H,(H,12,13,14) |

InChI Key |

HKWPUUYEGGDLJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O |

Other CAS No. |

3771-14-0 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The compound is also involved in the synthesis of various organic derivatives, including Schiff bases and naphtho[1,2-d]oxazoles. These derivatives exhibit interesting photophysical properties that can be harnessed in fields such as organic electronics and photonics .

- Case Study : Atahan and Durmus (2015) demonstrated the selective synthesis of Schiff bases from 1-amino-2-hydroxy-4-naphthalenesulfonic acid, highlighting their potential applications in developing materials with specific optical properties.

Environmental Applications

Research has shown that microbial desulfonation processes can utilize naphthalenesulfonic acids as sulfur sources. This application is particularly relevant in wastewater treatment, where specific bacterial strains can degrade these compounds, thereby reducing pollution levels in aquatic systems such as the Rhine River .

- Case Study : A study published in Applied and Environmental Microbiology illustrated that certain Pseudomonas strains could effectively utilize naphthalenesulfonates as a sulfur source, demonstrating their potential role in bioremediation efforts.

Textile and Dye Manufacturing

2-Naphthalenesulfonic acid, 4-hydroxy-, is used extensively in the textile industry for dyeing processes. It acts as a dyeing auxiliary agent that enhances color uptake and fixation on fabrics .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of other chemical products, including various dyes and pigments used across different industries.

Comparison with Similar Compounds

Sulfonic Acid vs. Sulfonamide Derivatives

- 4-Hydroxy-2-naphthalenesulfonamide replaces the sulfonic acid group with a sulfonamide (-SO₂NH₂), reducing acidity but introducing hydrogen-bonding capacity.

- In contrast, the sulfonic acid group in 4-hydroxy-2-naphthalenesulfonic acid increases water solubility and acidity (pKa ~1–2 for -SO₃H vs. pKa ~9–10 for -OH), making it suitable for ionic interactions in dye synthesis or metal chelation .

Azo Derivatives

- Azo-linked compounds (e.g., 3-hydroxy-4-(1-azo-2,7-dihydroxy naphthalene sulfonic acid) exhibit strong absorbance in visible/UV regions (λmax ~450–550 nm), enabling their use as spectrophotometric reagents. These compounds form stable complexes with metals or drugs, as demonstrated in fluorometholone quantification .

- The parent compound (4-hydroxy-2-naphthalenesulfonic acid) lacks the azo group, limiting its chromophoric utility but retaining reactivity for further derivatization.

Disulfonic Acid Derivatives

- Compounds like 2,7-naphthalenedisulfonic acid derivatives (e.g., CAS 6844-74-2) feature dual -SO₃H groups, enhancing water solubility and dye affinity for cellulose fibers. Their extended conjugation systems (e.g., -N=N- bridges) improve lightfastness in textile applications .

Research Findings and Data Tables

Table 1: Precision of Azo Derivative in Fluorometholone Analysis ()

| Parameter | Proposed Method | Pharmacopoeial Method |

|---|---|---|

| Recovery (%) | 99.8 ± 1.2 | 98.5 ± 1.5 |

| RSD (%) | 1.1 | 1.4 |

| LOD (µg/mL) | 0.12 | 0.25 |

Table 2: HPLC Conditions for 7-(Acetylamino)-4-hydroxy-2-naphthalenesulfonic Acid ()

| Column | Eluent | Detection | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.05 M NH₄OAc : MeOH (70:30) | UV at 235 nm | 6.8 min |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The primary synthetic route to 2-naphthalenesulfonic acid, 4-hydroxy- involves sulfonation of naphthalene or its derivatives, followed by hydroxylation. Sulfonation is typically performed using sulfuric acid or oleum under controlled temperature conditions.

- Industrial Sulfonation Process :

- Naphthalene is treated with concentrated sulfuric acid or oleum at temperatures ranging from 30°C to 60°C.

- The reaction is often carried out in two stages or steps to control the degree and position of sulfonation.

- The process may involve intermittent or continuous flow reactors to optimize yield and purity.

- After sulfonation, the mixture contains mono-, di-, and tri-sulfonated naphthalene derivatives that require further processing to isolate the target compound.

Hydroxylation Step

Hydroxylation at the 4-position is achieved either simultaneously or sequentially after sulfonation:

- Hydroxyl groups can be introduced by controlled oxidation or by using hydroxylating agents under acidic conditions.

- The presence of sulfonic acid groups directs the hydroxylation to the 4-position due to electronic effects.

- Hydrolysis steps may be included to convert sulfonated intermediates into the hydroxy-sulfonic acid product.

Purification Techniques

Purification of the crude product is essential to achieve high purity for industrial and research applications:

- High-Speed Counter-Current Chromatography (HSCCC) has demonstrated effectiveness in purifying 4-hydroxy-1-naphthalenesulfonic acid, a closely related compound, and can be adapted for 4-hydroxy-2-naphthalenesulfonic acid purification.

- The solvent system typically involves n-butanol/water mixtures acidified with trifluoroacetic acid, yielding over 99% purity.

- Purification yields are reported in the range of 320 mg to 485 mg per batch of about 0.5 to 1 g crude material.

Industrial Scale Synthesis and Process Optimization

Continuous Flow and Batch Processes

- Continuous flow processes are favored for large-scale production due to better control over reaction parameters, improved safety, and consistent product quality.

- Batch processes remain common in smaller scale or specialty chemical production.

- Temperature control during sulfonation and hydroxylation is critical to minimize side reactions and maximize yield of the desired isomer.

Reaction Conditions and Yields

| Step | Conditions | Notes | Yield/Remarks |

|---|---|---|---|

| Sulfonation | 30–60°C, concentrated H2SO4/oleum | Two-step sulfonation for selectivity | High conversion to sulfonic acids |

| Hydroxylation | Acidic medium, controlled oxidation | Directed to 4-position by sulfonic acid | High regioselectivity |

| Purification | HSCCC with n-butanol/water/TFA | >99% purity achieved | Batch yields ~50% of crude input |

Retrosynthesis and Synthetic Route Analysis

- Retrosynthetic analysis indicates the starting material is typically naphthalene or 2-naphthalenesulfonic acid.

- Sulfonation introduces the sulfonic acid group at the 2-position.

- Hydroxylation selectively introduces the hydroxyl group at the 4-position.

- Advanced AI-powered synthesis planning tools and databases (e.g., REAXYS) support the optimization of these synthetic steps for industrial application.

Summary Table of Preparation Methods

Q & A

Q. How can researchers track degradation pathways of 4-hydroxy-2-naphthalenesulfonic acid-based dyes in environmental studies?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify breakdown products (e.g., sulfonated naphthoquinones).

- Microbial degradation assays under aerobic/anaerobic conditions to assess biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.